molecular formula C12H20BrN3O B4831524 4-bromo-1,3-dimethyl-N-(1,2,2-trimethylpropyl)-1H-pyrazole-5-carboxamide

4-bromo-1,3-dimethyl-N-(1,2,2-trimethylpropyl)-1H-pyrazole-5-carboxamide

Cat. No.: B4831524
M. Wt: 302.21 g/mol
InChI Key: NKKNMNAGRWILNV-UHFFFAOYSA-N
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Description

4-bromo-1,3-dimethyl-N-(1,2,2-trimethylpropyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Properties

IUPAC Name

4-bromo-N-(3,3-dimethylbutan-2-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrN3O/c1-7-9(13)10(16(6)15-7)11(17)14-8(2)12(3,4)5/h8H,1-6H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKNMNAGRWILNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)NC(C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,3-dimethyl-N-(1,2,2-trimethylpropyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    N-alkylation: The N-(1,2,2-trimethylpropyl) group can be introduced via an alkylation reaction using an appropriate alkyl halide and a base.

    Carboxamide formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid or ester with ammonia or an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1,3-dimethyl-N-(1,2,2-trimethylpropyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amine.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as pyrazole oxides.

    Reduction: Reduced derivatives such as pyrazole hydrides.

    Hydrolysis: Carboxylic acids or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a potential bioactive compound for studying biological processes and interactions.

    Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1,3-dimethyl-N-(1,2,2-trimethylpropyl)-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide: Lacks the N-(1,2,2-trimethylpropyl) group.

    1,3-dimethyl-N-(1,2,2-trimethylpropyl)-1H-pyrazole-5-carboxamide: Lacks the bromine atom.

    4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

The presence of both the bromine atom and the N-(1,2,2-trimethylpropyl) group in 4-bromo-1,3-dimethyl-N-(1,2,2-trimethylpropyl)-1H-pyrazole-5-carboxamide imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1,3-dimethyl-N-(1,2,2-trimethylpropyl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-bromo-1,3-dimethyl-N-(1,2,2-trimethylpropyl)-1H-pyrazole-5-carboxamide

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